
3'-O-Methylguanosine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Methylguanosine triphosphate is a modified nucleotide that plays a crucial role in various biological processes. It is a derivative of guanosine triphosphate, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a methyl group. This modification is significant in the study of RNA biology, particularly in the context of mRNA capping, which is essential for mRNA stability, translation, and protection from degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methylguanosine triphosphate typically involves multi-step chemical reactions One common method includes the use of hexamethyldisilazane and chlorotrimethylsilane for the initial protection of the guanine baseThe final step involves the phosphorylation of the nucleoside to form the triphosphate .
Industrial Production Methods
Industrial production of 3’-O-Methylguanosine triphosphate often employs enzymatic methods to ensure high yield and purity. The use of vaccinia virus-capping enzyme has been reported to introduce various GTP analogs, including 3’-O-Methylguanosine triphosphate, to the 5’ end of RNA, thereby generating 5’ cap-modified mRNAs .
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Methylguanosine triphosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the guanine base, leading to the formation of 8-oxo-3’-O-Methylguanosine triphosphate.
Substitution: The methyl group at the 3’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide.
Major Products
The major products formed from these reactions include various modified nucleotides that can be used in further biochemical studies.
Aplicaciones Científicas De Investigación
3’-O-Methylguanosine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified RNA molecules.
Biology: It plays a crucial role in the study of mRNA capping and its effects on mRNA stability and translation.
Medicine: Modified mRNAs containing 3’-O-Methylguanosine triphosphate are being explored for use in mRNA vaccines and gene therapy.
Industry: It is used in the production of synthetic mRNAs for various biotechnological applications
Mecanismo De Acción
The primary mechanism of action of 3’-O-Methylguanosine triphosphate involves its incorporation into the 5’ cap structure of mRNA. This cap structure is recognized by various cap-binding proteins, which facilitate mRNA stability, translation initiation, and protection from exonucleases. The methyl group at the 3’ position enhances the stability of the cap structure and improves the efficiency of translation .
Comparación Con Compuestos Similares
Similar Compounds
7-Methylguanosine triphosphate: Another modified nucleotide used in mRNA capping.
2’-O-Methylguanosine triphosphate: Similar to 3’-O-Methylguanosine triphosphate but with the methyl group at the 2’ position.
Trimethylguanosine triphosphate: Contains three methyl groups and is used in the capping of small nuclear RNAs.
Uniqueness
3’-O-Methylguanosine triphosphate is unique due to its specific modification at the 3’ position, which provides distinct advantages in terms of mRNA stability and translation efficiency. This makes it particularly valuable in the development of mRNA-based therapeutics and research tools .
Propiedades
Número CAS |
61556-45-4 |
|---|---|
Fórmula molecular |
C11H18N5O14P3 |
Peso molecular |
537.21 g/mol |
Nombre IUPAC |
[[(2R,3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10?/m1/s1 |
Clave InChI |
OHOBECDATGAGJW-VTHZCTBJSA-N |
SMILES isomérico |
CO[C@@H]1[C@H](OC([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





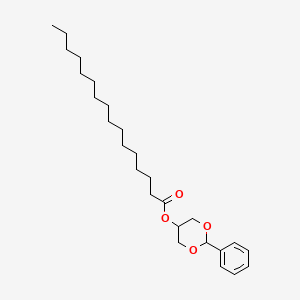


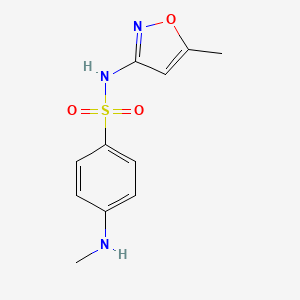

![(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B13414878.png)
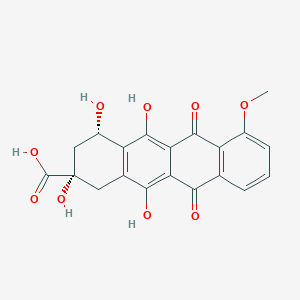
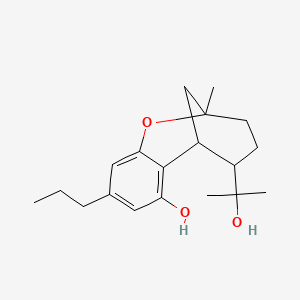
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)
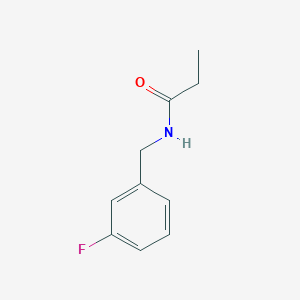
![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)
